molecular formula C13H10F2N2O2S B3009623 N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 838903-83-6

N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B3009623
CAS No.: 838903-83-6
M. Wt: 296.29
InChI Key: ODSMAHRMAYTMEM-UHFFFAOYSA-N
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Description

N'-(2,4-Difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide is a bis-amide compound featuring an oxamide bridge (–NC(O)C(O)N–) connecting a 2,4-difluorophenyl group and a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMAHRMAYTMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 2,4-difluoroaniline with thiophen-2-ylmethylamine in the presence of an appropriate coupling reagent. Commonly used coupling reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The difluorophenyl and thiophen-2-ylmethyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • Structure: A mono-amide with a 2-fluorobenzoyl group attached to a 2,4-difluorophenylamine.
  • Key Data :
    • Crystallographic data (CCDC 2320603) reveals planar geometry with intramolecular C–H⋯F interactions stabilizing the structure .
    • Fluorine atoms enhance electronegativity, influencing solubility and crystallinity.
  • Comparison : Unlike the target oxamide, this compound lacks the thiophene group and the second amide bond, reducing its hydrogen-bonding capacity and conformational rigidity.
VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
  • Structure : A nitrooxy-containing carboxamide with a trifluoromethylphenyl group.
  • Key Data :
    • Molecular formula: C23H17F3N2O5; m.p. 127–129°C; IR peaks at 1700 cm⁻¹ (C=O) .
    • The trifluoromethyl group increases hydrophobicity compared to difluorophenyl.
  • Comparison : The nitrate ester in VM-6 introduces explosive reactivity, absent in the target oxamide. The oxamide’s dual carbonyl groups may improve thermal stability.

Thiophene-Containing Amides

N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : A carboxamide linking thiophene-2-carbonyl to 2-nitroaniline.
  • Key Data :
    • Dihedral angles between thiophene and benzene rings: 8.5–13.5°, indicating moderate planarity .
    • Weak C–H⋯O/S interactions dominate crystal packing.
  • Comparison : The nitro group in this compound is electron-withdrawing, contrasting with the electron-withdrawing but less polar fluorine atoms in the target oxamide. The oxamide’s two amide groups may enable stronger intermolecular hydrogen bonds.
N-(2,4-Difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide
  • Structure : An acetamide with a sulfonylated thiophene and difluorophenyl group.
  • Key Data :
    • Molecular formula: C17H18F2N2O3S2; CAS 731775-04-5 .
    • The sulfonyl group enhances solubility in polar solvents.
  • Comparison : The acetamide’s single carbonyl group reduces rigidity compared to the oxamide. The sulfonyl substituent may increase bioavailability but introduces steric bulk.

Oxamide vs. Monoamide Derivatives

Property Target Oxamide N-(2,4-Difluorophenyl)-2-fluorobenzamide VM-6
Amide Type Oxamide (–NC(O)C(O)N–) Monoamide (–NHC(O)–) Monoamide with nitrate ester
Fluorine Substituents 2,4-Difluorophenyl 2,4-Difluorophenyl + 2-fluorobenzoyl Trifluoromethylphenyl
Aromatic Groups Thiophen-2-ylmethyl Benzene Biphenyl
Hydrogen Bonding Dual carbonyl groups Single carbonyl Single carbonyl + nitrate
Melting Point Expected high (N/A) Not reported 127–129°C

Spectroscopic and Physical Properties

  • IR Spectroscopy: Oxamides typically show two C=O stretches (~1650–1700 cm⁻¹), whereas monoamides (e.g., VM-6) exhibit one .
  • NMR Spectroscopy :
    • Thiophene protons in the target compound would resonate near δ 6.2–7.5 ppm (similar to VM-6’s aromatic signals at δ 6.18–7.95) .
  • Crystallinity :
    • Fluorinated benzamides (e.g., ) form dense crystal lattices via C–H⋯F interactions, suggesting the target oxamide may exhibit similar packing .

Biological Activity

N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C13H10F2N2O2S
  • Molecular Weight: 296.29 g/mol
  • LogP: 2.274
  • Hydrogen Bond Acceptors: 4
  • Hydrogen Bond Donors: 2
  • Polar Surface Area: 48.34 Ų

These properties suggest that this compound could exhibit favorable pharmacokinetic characteristics for drug development.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The presence of the difluorophenyl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity towards these targets.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, a related compound was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase.

Table 1: In Vitro Antitumor Activity Comparison

Cell LineCompoundInhibition Rate (%)IC50 (μM)
A549IMB-1406100.078.99
HepG2IMB-140699.986.92
DU145IMB-140699.937.89
MCF7IMB-1406100.398.26

This table illustrates the effectiveness of related compounds in inhibiting cancer cell growth, suggesting that this compound may have similar properties.

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that compounds with structural similarities to this compound induce apoptosis through mitochondrial pathways, affecting pro-apoptotic and anti-apoptotic protein levels.
    • Key Findings :
      • Increased expression of Bax (pro-apoptotic).
      • Decreased expression of Bcl-2 (anti-apoptotic).
      • Activation of caspase-3 leading to cell death.
  • Antimicrobial Properties : Preliminary assessments indicate potential antimicrobial activity against various bacterial strains, although specific data on this compound is still needed.

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